

A Comparative Meta-Analysis of Sevoflurane and Desflurane in Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sevoflurane**

Cat. No.: **B116992**

[Get Quote](#)

In the landscape of modern anesthesiology, the choice between volatile anesthetics is a critical determinant of patient outcomes, influencing recovery times, postoperative complications, and overall patient satisfaction. This guide provides a comprehensive meta-analysis of clinical trials comparing two widely used agents: **sevoflurane** and desflurane. The following sections present a synthesis of quantitative data, a detailed overview of typical experimental methodologies, and a visual representation of the meta-analysis workflow, aimed at researchers, scientists, and drug development professionals.

Data Summary: A Quantitative Comparison

The following tables summarize the key findings from multiple meta-analyses, offering a quantitative comparison of **sevoflurane** and desflurane across several critical clinical endpoints.

Table 1: Emergence and Recovery Times

This table presents the mean difference in time for key recovery milestones following anesthesia with desflurane compared to **sevoflurane**. A negative value indicates a faster recovery with desflurane.

Outcome	Mean Difference (minutes) (95% CI)	Patient Population	Reference
Time to Obey Commands	-1.7 (-2.7 to -0.7)	General Surgery	[1][2][3]
Time to Extubation	-1.3 (-2.2 to -0.4)	General Surgery	[1][2][3]
Time to Orientation	-1.8 (-2.9 to -0.7)	General Surgery	[1][2][3]
Time to Eye Opening	-3.80 (-5.76 to -1.83)	Bariatric Surgery	[4]
Time to Tracheal Extubation	-4.97 (-8.59 to -1.34)	Bariatric Surgery	[4]
Time to Eye Opening	-3.32 (-4.02 to -2.61)	Ambulatory Surgery	[5][6][7]
Time to Open Eyes	Shorter with Desflurane	Elderly Patients	[8]
Time to Extubation	Shorter with Desflurane	Elderly Patients	[8]
Time to Follow Commands	Shorter with Desflurane	Elderly Patients	[8]
Time to Orientation	Shorter with Desflurane	Elderly Patients	[8]
Postoperative Extubation Time	-3.87 (-6.14 to -1.60)	Pediatric Patients	[9]
Eye Opening Time	-1.11 (-1.49 to -0.72)	Pediatric Patients	[9]
Awakening Time	-4.27 (-5.28 to -3.26)	Pediatric Patients	[9]
Emergence Time	-2.26 (-2.99 to -1.52)	Neurosurgery	[10][11]
Extubation Time	-3.02 (-3.89 to -2.15)	Neurosurgery	[10][11]
Overall Recovery Time	-3.26 (-5.01 to -1.51)	Neurosurgery	[10][11]

Table 2: Postoperative Complications

This table compares the incidence of common postoperative complications between the two anesthetic agents. The data is presented as Relative Risk (RR) or Odds Ratio (OR), where a value less than 1 favors desflurane and a value greater than 1 favors **sevoflurane** in terms of lower complication rates.

Outcome	Relative Risk (RR) / Odds Ratio (OR) (95% CI)	Patient Population	Reference
Postoperative Nausea and Vomiting (PONV)	No Significant Difference	General Surgery	[1][2]
Early Postoperative Nausea and Vomiting (PONV)	RR 0.95 (0.71 to 1.26)	Ambulatory Surgery	[5][6][7]
Late Postoperative Vomiting (POV)	Lower with Sevoflurane	Hospitalized Adults	[12]
Late Postoperative Nausea (PON)	Lower with Sevoflurane	Hospitalized Adults	[12]
Adverse Respiratory Events	RR 1.59 (1.15 to 2.20) (Higher with Desflurane)	Ambulatory Surgery	[5][6][7]
Emergence Agitation	RR 1.05 (0.84 to 1.30)	Ambulatory Surgery	[5][6]
Emergence Agitation	RR 1.44 (1.05 to 1.96) (Higher with Desflurane)	Pediatric Patients	[9]
Myocardial Infarction	OR 0.51 (0.32-0.84) (Lower with Volatile Anesthetics)	Cardiac Surgery	
Mortality	OR 0.31 (0.12-0.80) (Lower with Volatile Anesthetics)	Cardiac Surgery	

Experimental Protocols

The clinical trials included in these meta-analyses generally adhere to a randomized controlled trial (RCT) design. While specific protocols may vary, a representative methodology is outlined below.

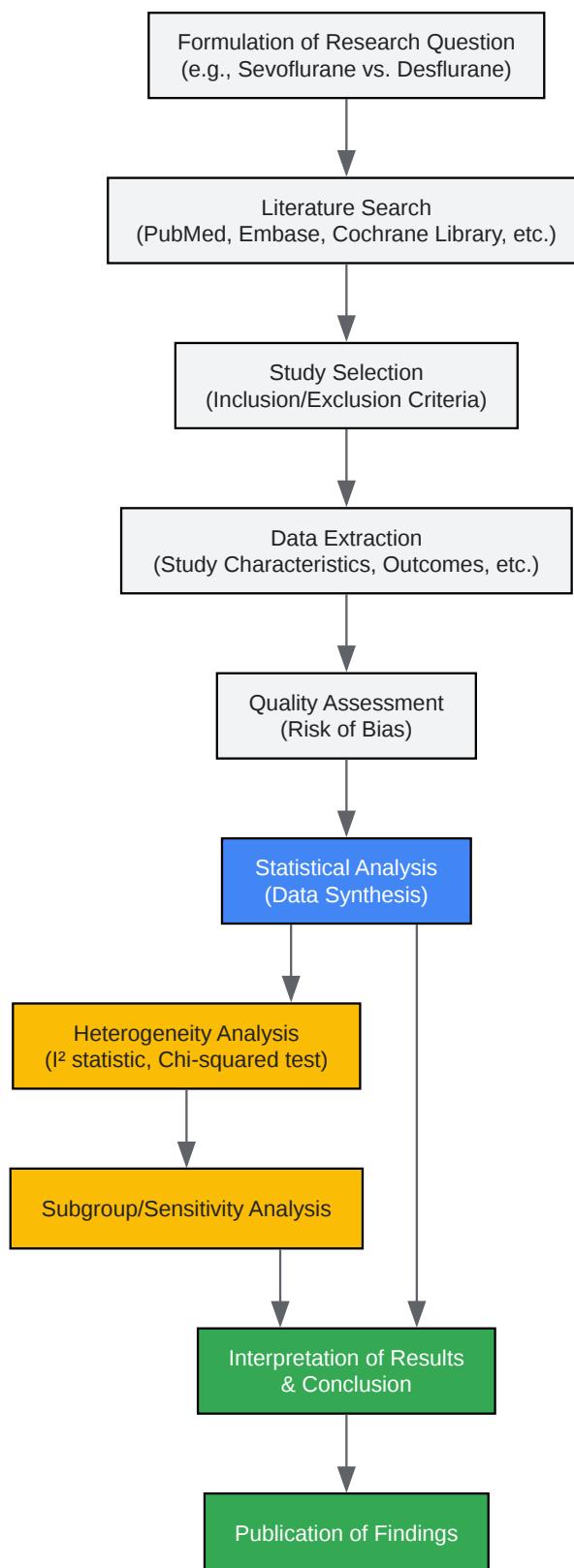
1. Patient Selection and Randomization:

- Inclusion Criteria: Adult or pediatric patients classified under the American Society of Anesthesiologists (ASA) physical status I-III, scheduled for elective surgery of a specified duration.
- Exclusion Criteria: Patients with a history of malignant hyperthermia, severe cardiovascular or respiratory disease, neuromuscular disorders, or known allergy to the anesthetic agents.
- Randomization: Patients are randomly assigned to receive either **sevoflurane** or desflurane for the maintenance of anesthesia, often using a computer-generated randomization sequence. Blinding of patients and a portion of the research staff is a common practice to minimize bias.

2. Anesthesia Management:

- Induction: Anesthesia is typically induced with an intravenous agent such as propofol, often supplemented with an opioid like fentanyl.
- Airway Management: An endotracheal tube or a laryngeal mask airway is inserted to secure the airway.
- Maintenance: Anesthesia is maintained with either **sevoflurane** or desflurane in a mixture of oxygen and air or nitrous oxide. The concentration of the volatile anesthetic is adjusted to maintain a desired depth of anesthesia, often guided by monitoring of bispectral index (BIS) to a target range (e.g., 40-60).
- Monitoring: Standard intraoperative monitoring includes electrocardiogram (ECG), non-invasive blood pressure, pulse oximetry (SpO2), end-tidal carbon dioxide (EtCO2), and anesthetic agent concentration.

3. Data Collection and Outcome Assessment:


- Recovery Times: Key recovery milestones are timed from the discontinuation of the anesthetic agent. These include the time to eye-opening on command, response to verbal commands, and time to tracheal extubation.
- Postoperative Complications: The incidence of postoperative nausea and vomiting (PONV) is assessed using standardized scoring systems at various time points in the post-anesthesia care unit (PACU) and on the surgical ward. Respiratory complications, such as coughing, laryngospasm, and desaturation, are also recorded.
- Hemodynamic Stability: Heart rate and blood pressure are monitored and recorded at regular intervals throughout the intraoperative and immediate postoperative periods.

4. Statistical Analysis:

- The collected data from individual trials are pooled for meta-analysis.
- For continuous data, such as recovery times, the weighted mean difference (WMD) or standardized mean difference (SMD) and its 95% confidence interval (CI) are calculated.
- For dichotomous data, such as the incidence of PONV, the relative risk (RR) or odds ratio (OR) with its 95% CI is determined.
- Statistical heterogeneity between studies is assessed using tests like the I^2 statistic. A random-effects model is typically employed when significant heterogeneity is present.

Visualization of the Meta-Analysis Workflow

The following diagram illustrates the typical workflow of a meta-analysis, from the initial literature search to the final data synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow of a systematic review and meta-analysis.

Conclusion

This meta-analysis of clinical trials demonstrates that while both **sevoflurane** and desflurane are effective and safe volatile anesthetics, they present distinct clinical profiles. Desflurane is consistently associated with a faster emergence and recovery from anesthesia across various surgical populations, including general, bariatric, and neurosurgical patients.[1][2][3][4][10][11] However, this rapid recovery may be accompanied by a higher incidence of adverse respiratory events and, in some pediatric populations, emergence agitation.[5][6][7][9] The incidence of early postoperative nausea and vomiting appears to be similar between the two agents, although some evidence suggests a lower risk of late PONV with **sevoflurane**.[1][2][12] In cardiac surgery, both agents have been associated with cardioprotective effects. The choice between **sevoflurane** and desflurane should be individualized based on the surgical context, patient characteristics, and the clinical priorities of the anesthesiologist, weighing the benefits of rapid recovery against the potential for postoperative complications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. Comparison of minimal-flow sevoflurane versus desflurane anesthesia: randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of minimal-flow sevoflurane versus desflurane anesthesia: randomized clinical trial [bjan-sba.org]
- 4. Effects of desflurane and sevoflurane on somatosensory-evoked and motor-evoked potential monitoring during neurosurgery: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desflurane versus sevoflurane anesthesia and postoperative recovery in older adults undergoing minor- to moderate-risk noncardiac surgery - A prospective, randomized, observer-blinded, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-analysis of trials comparing postoperative recovery after anesthesia with sevoflurane or desflurane - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed

Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Statistical modeling of average and variability of time to extubation for meta-analysis comparing desflurane to sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systematic review with meta-analysis of relative risk of prolonged times to tracheal extubation with desflurane versus sevoflurane or isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of desflurane and sevoflurane as maintenance inhalational anaesthetic agents for adult patients undergoing neurosurgeries: A systematic review and meta-analysis of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Sevoflurane and Desflurane in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116992#meta-analysis-of-clinical-trials-comparing-sevoflurane-and-desflurane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com